Physicochemical Profiling of 6-(4-Isopropoxybenzoylamino)hexanoic Acid: A Next-Generation Oral Absorption Enhancer
Physicochemical Profiling of 6-(4-Isopropoxybenzoylamino)hexanoic Acid: A Next-Generation Oral Absorption Enhancer
The following is an in-depth technical guide on the physicochemical properties and biopharmaceutical applications of 6-(4-Isopropoxybenzoylamino)hexanoic acid , a specialized N-acylated amino acid derivative used primarily as an oral absorption enhancer.
Executive Summary
6-(4-Isopropoxybenzoylamino)hexanoic acid is a synthetic N-acylated amino acid belonging to the class of "Eligen" technology carriers. Structurally analogous to Salcaprozate Sodium (SNAC), this compound is engineered to facilitate the oral delivery of macromolecular therapeutics (peptides, proteins, and poorly permeable small molecules) by transiently modifying membrane permeability and increasing lipophilicity via non-covalent complexation. This guide details its chemical identity, solid-state properties, solubility profile, and mechanistic role in drug development.
Chemical Identity & Structural Characterization
This compound combines a lipophilic aromatic moiety with a flexible alkyl spacer and a polar carboxylic acid headgroup, creating an amphiphilic structure essential for its carrier function.
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 6-[(4-Propan-2-yloxybenzoyl)amino]hexanoic acid |
| Common Synonyms | 4-Isopropoxy-N-(5-carboxypentyl)benzamide; N-(4-Isopropoxybenzoyl)-6-aminocaproic acid |
| Chemical Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| CAS Number | Not widely listed; typically referenced in patent libraries as an N-acylated amino acid derivative.[1][2][3][4] |
Molecular Structure Analysis
The molecule consists of three distinct pharmacophores:[1]
-
Hydrophobic Tail: The 4-isopropoxybenzoyl group provides lipophilicity, facilitating interaction with the lipid bilayer of the gastrointestinal epithelium.
-
Linker Region: The amide bond connects the aromatic tail to the alkyl chain, offering hydrogen bond donor/acceptor sites for drug interaction.
-
Hydrophilic Head: The hexanoic acid (C6) chain terminates in a carboxylic acid, which dictates pH-dependent solubility and complexation capacity.
[5]
Physicochemical Properties
Understanding the physicochemical behavior of this compound is critical for formulation development, particularly for establishing the "Carrier" systems used in oral peptide delivery.
Solubility and pKa Profile
Like other SNAC analogues, the solubility of 6-(4-Isopropoxybenzoylamino)hexanoic acid is highly pH-dependent.
-
pKa (Carboxylic Acid): Calculated at 4.8 ± 0.2 .
-
Acidic pH (pH 1.2 - 4.0): The molecule exists primarily in its non-ionized (protonated) form. It has low aqueous solubility (< 0.1 mg/mL), which protects the payload in the stomach.
-
Neutral/Alkaline pH (pH > 6.0): The carboxylic acid deprotonates to form the carboxylate anion, significantly increasing water solubility (> 50 mg/mL as a sodium salt). This transition is crucial for release in the duodenum.
Lipophilicity (LogP/LogD)
The isopropoxy substituent increases the lipophilicity compared to the hydroxyl group found in SNAC.
-
Predicted LogP (Octanol/Water): 2.8 – 3.2
-
LogD (pH 7.4): ~0.5 – 1.0 (Reduced due to ionization).
-
Implication: The moderate LogP allows the molecule to partition into lipid membranes without becoming permanently trapped, facilitating transient permeation.
Solid-State Characteristics
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Typically 115°C – 125°C (Characteristic of medium-chain amide acids).
-
Hygroscopicity: Low in the free acid form; the sodium salt form is hygroscopic and requires moisture-controlled storage.
Biopharmaceutical Applications: Mechanism of Action
This compound functions as a Chemical Permeation Enhancer (CPE) . Unlike traditional surfactants that disrupt membranes indiscriminately, N-acylated amino acids operate via a more subtle mechanism known as Carrier-Mediated Transport .
The "Carrier" Hypothesis
-
Complexation: In the concentrated environment of a tablet/capsule, the carrier (in excess) forms non-covalent intermolecular complexes with the peptide payload.
-
Lipophilization: The carrier masks the charged/hydrophilic regions of the peptide, creating a more lipophilic supramolecular entity.
-
Transcellular Transport: The complex diffuses passively across the intestinal epithelium.
-
Dissociation: Upon reaching the systemic circulation (bloodstream), the complex dissociates due to dilution, releasing the active drug.
Synthesis & Manufacturing
The synthesis typically follows a Schotten-Baumann acylation protocol, ensuring high purity and yield.
Synthetic Pathway
-
Starting Materials: 4-Isopropoxybenzoic acid and 6-Aminohexanoic acid (Aminocaproic acid).[1][6][7]
-
Activation: 4-Isopropoxybenzoic acid is converted to its acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. -
Coupling: The acid chloride is reacted with 6-aminohexanoic acid in an alkaline aqueous/organic biphasic system (e.g., NaOH/THF).
-
Purification: Acidification precipitates the free acid product, which is then recrystallized from ethanol/water.
Reaction Scheme:
Analytical Methodologies
For quality control and pharmacokinetic studies, the following methods are standard:
| Method | Purpose | Conditions |
| HPLC-UV | Purity & Assay | Column: C18 (e.g., 150 x 4.6 mm, 5µm)Mobile Phase: ACN:Water (0.1% TFA) GradientDetection: 254 nm (Benzoyl chromophore) |
| LC-MS/MS | Bioanalysis (Plasma) | ESI Positive Mode. Transition: 294.2 |
| DSC | Thermal Analysis | Heating rate: 10°C/min. Endotherm at |
| FT-IR | Identity | Amide I band (~1640 cm⁻¹), Amide II (~1550 cm⁻¹), Carboxyl C=O (~1700 cm⁻¹). |
Safety & Toxicology Context
While specific toxicology data for this exact derivative is proprietary, it shares the safety profile of the wider N-acylated amino acid class (GRAS status for SNAC).
-
Metabolism: Likely undergoes
-oxidation of the alkyl chain and glycine conjugation of the aromatic moiety. -
Toxicity: Generally low oral toxicity; primary concern is local gastrointestinal irritation at high doses.
References
-
Leone-Bay, A., et al. (1995). "N-acylated alpha-amino acids as novel oral delivery agents for proteins." Journal of Medicinal Chemistry, 38(21), 4263-4269. Link
-
Emisphere Technologies, Inc. (2002). "Carriers for drug delivery." U.S. Patent 6,344,213. (Describes the library of N-acylated amino acids including C6 and C8 chains). Link
-
Ding, X., et al. (2004). "Oral absorption enhancement of cromolyn sodium by N-acylated amino acids." Pharmaceutical Research, 21(12), 2196-2204. Link
-
PubChem Compound Summary. "6-Benzamidohexanoic acid" (Structural analogue reference). Link
Sources
- 1. scribd.com [scribd.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 4. US20090069288A1 - Novel therapeutic compounds - Google Patents [patents.google.com]
- 5. phytojournal.com [phytojournal.com]
- 6. scribd.com [scribd.com]
- 7. echemi.com [echemi.com]
